molecular formula C18H27ClF3N5O2S B2551508 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2097938-28-6

4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide

Cat. No. B2551508
CAS RN: 2097938-28-6
M. Wt: 469.95
InChI Key: YXFPRLGLOPMLBN-UHFFFAOYSA-N
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Description

This compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The synthesis of pyridalyl, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide”:

Pharmaceutical Development

This compound is extensively studied for its potential in pharmaceutical development, particularly as a lead compound in drug discovery. Its unique chemical structure, which includes a trifluoromethyl group, enhances its pharmacokinetic properties, making it a promising candidate for developing new medications . Researchers are exploring its efficacy in treating various diseases, including cancer, due to its potential to inhibit specific enzymes and pathways involved in disease progression .

Agrochemical Applications

In the field of agrochemicals, this compound is being investigated for its potential as a pesticide or herbicide. The trifluoromethyl group in its structure is known to enhance the biological activity of agrochemicals, making them more effective at lower concentrations . Studies have shown that derivatives of this compound can protect crops from pests and diseases, contributing to increased agricultural productivity .

Antimicrobial Research

This compound has shown promise in antimicrobial research, particularly in developing new antibiotics. Its ability to inhibit bacterial growth by targeting specific bacterial enzymes makes it a valuable candidate for combating antibiotic-resistant bacteria . Researchers are focusing on its potential to treat infections caused by multi-drug-resistant pathogens .

Neuroscience Research

In neuroscience, this compound is being explored for its potential to modulate neurotransmitter systems. Its unique structure allows it to interact with specific receptors in the brain, potentially leading to new treatments for neurological disorders such as depression, anxiety, and schizophrenia . Ongoing research aims to understand its mechanism of action and therapeutic potential in greater detail .

Cancer Research

The compound is also being studied for its anticancer properties. Its ability to inhibit certain kinases and signaling pathways involved in cancer cell proliferation makes it a promising candidate for developing new cancer therapies . Preclinical studies have shown that it can induce apoptosis in cancer cells, providing a basis for further investigation in clinical trials .

Veterinary Medicine

In veterinary medicine, this compound is being evaluated for its potential to treat infections and diseases in animals. Its broad-spectrum antimicrobial activity makes it a valuable addition to the arsenal of veterinary drugs . Researchers are investigating its safety and efficacy in treating various animal diseases, including bacterial and parasitic infections .

Environmental Science

This compound is also being studied for its potential applications in environmental science. Its ability to degrade certain pollutants and its role in bioremediation processes are of particular interest . Researchers are exploring its use in cleaning up contaminated environments and reducing the impact of hazardous substances on ecosystems .

Material Science

In material science, this compound is being investigated for its potential to create new materials with unique properties. Its chemical structure allows it to be used in the synthesis of polymers and other advanced materials . These materials could have applications in various industries, including electronics, coatings, and nanotechnology .

Synthesis and application of trifluoromethylpyridines FDA-Approved Trifluoromethyl Group-Containing Drugs Antimicrobial activity of trifluoromethylpyridine derivatives

Mechanism of Action

Target of Action

The primary target of the compound 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

The compound interacts with its target, the bacterial PPTases, by inhibiting their function . This inhibition is achieved at submicromolar concentrations .

Biochemical Pathways

The inhibition of PPTases by 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide affects the secondary metabolism of bacteria . PPTases are involved in a variety of biochemical pathways, and their inhibition can thwart bacterial growth .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide have been studied both in vitro and in vivo . These studies have demonstrated the potential utility of this compound as a small-molecule inhibitor .

Result of Action

The molecular and cellular effects of the action of 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide include the attenuation of the production of a PPTase-dependent metabolite in Bacillus subtilis at sublethal doses . This results in antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli . This suggests that the bacterial environment and its specific characteristics can impact the effectiveness of the compound.

Safety and Hazards

While specific safety and hazard information for this compound was not found, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling similar chemical compounds .

Future Directions

With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . Therefore, the study and development of TFMP derivatives like the compound are expected to continue.

properties

IUPAC Name

4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClF3N5O2S/c1-13-12-25(15-4-6-26(7-5-15)30(28,29)24(2)3)8-9-27(13)17-16(19)10-14(11-23-17)18(20,21)22/h10-11,13,15H,4-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFPRLGLOPMLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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